molecular formula C26H36O3 B7856317 3-Cypionate Estradiol CAS No. 41460-44-0

3-Cypionate Estradiol

Cat. No.: B7856317
CAS No.: 41460-44-0
M. Wt: 396.6 g/mol
InChI Key: FKRVEVDSHLGWGC-XRKIENNPSA-N
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Description

3-Cypionate Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is often used in hormone replacement therapy and various medical treatments due to its estrogenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cypionate Estradiol typically involves the esterification of estradiol with cyclopentanepropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cypionate Estradiol can undergo various chemical reactions, including:

    Oxidation: Conversion to estrone derivatives.

    Reduction: Formation of dihydroestradiol derivatives.

    Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired functional group, often involving halogenation or alkylation agents.

Major Products Formed

The major products formed from these reactions include various estrone and dihydroestradiol derivatives, which may have different biological activities and applications.

Scientific Research Applications

3-Cypionate Estradiol has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical studies and synthesis of new estrogenic derivatives.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Employed in hormone replacement therapy, treatment of menopausal symptoms, and certain cancers.

    Industry: Utilized in the formulation of pharmaceuticals and hormone-based products.

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate gene transcription. The pathways involved include modulation of cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound with similar estrogenic activity.

    Estrone: A less potent estrogen metabolite.

    Ethinylestradiol: A synthetic derivative with higher oral bioavailability.

Uniqueness

3-Cypionate Estradiol is unique due to its esterified form, which provides prolonged activity and stability compared to its parent compound, estradiol. This makes it particularly useful in long-term hormone replacement therapies.

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] 3-cyclopentylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(29-25(28)13-6-17-4-2-3-5-17)16-18(20)7-9-22(21)23(26)11-12-24(26)27/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3/t21-,22-,23+,24+,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRVEVDSHLGWGC-XRKIENNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)CCC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)CCC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168560
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-cyclopentanepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41460-44-0
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-cyclopentanepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41460-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-cyclopentanepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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